3-Methyl-3-buten-1-OL

Description

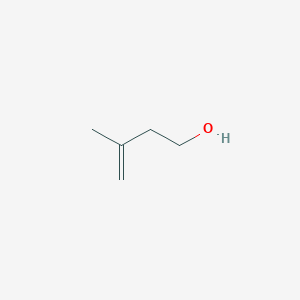

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJRRXSHAYUTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052506 | |

| Record name | 3-Methylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Acros Organics MSDS] | |

| Record name | 3-Buten-1-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-3-buten-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

130.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-3-buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

170 g/L @ 20 °C (exp) | |

| Record name | 3-Methyl-3-buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

20.0 [mmHg] | |

| Record name | 3-Methyl-3-buten-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

763-32-6 | |

| Record name | 3-Methyl-3-buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutenylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-3-BUTEN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-1-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-3-BUTEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ25C8CPFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-3-buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 3-Methyl-3-buten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthetic routes to 3-methyl-3-buten-1-ol, an important intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals.[1] The core focus of this document is the Prins reaction between isobutylene (B52900) and formaldehyde (B43269), detailing the reaction mechanisms under various catalytic conditions.[2][3] Additionally, a two-step synthesis involving a carboxylate intermediate is presented. This guide includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and graphical representations of the reaction mechanisms to facilitate practical application in a research and development setting.

Introduction

3-Methyl-3-buten-1-ol, also known as isoprenol, is a versatile C5 alcohol containing both a reactive carbon-carbon double bond and a primary hydroxyl group.[3][4] These functionalities allow for a wide range of chemical transformations, including polymerization, esterification, etherification, oxidation, and addition reactions.[4] Consequently, 3-methyl-3-buten-1-ol is a key building block for the synthesis of valuable compounds such as citral, pyrethroids, and polycarboxylate superplasticizers.[4][5] The predominant industrial synthesis of this alcohol is the Prins reaction of isobutylene (2-methylpropene) with formaldehyde.[3] This guide explores the mechanistic details and practical execution of this important transformation.

Reaction Mechanisms

The synthesis of 3-methyl-3-buten-1-ol from isobutylene and formaldehyde can be accomplished through several catalytic pathways, primarily distinguished by the use of acid or base catalysts.

Acid-Catalyzed Prins Reaction

The acid-catalyzed Prins reaction is a well-established method for the formation of a carbon-carbon bond between an alkene and an aldehyde.[2] In the case of 3-methyl-3-buten-1-ol synthesis, the reaction proceeds through the following key steps:

-

Protonation of Formaldehyde: A Brønsted acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing the electrophilicity of the carbonyl carbon.[6][7]

-

Electrophilic Attack: The electron-rich double bond of isobutylene acts as a nucleophile, attacking the activated formaldehyde. This results in the formation of a tertiary carbocation intermediate.[4][6]

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from the intermediate, leading to the formation of the final product, 3-methyl-3-buten-1-ol.[7]

Caption: Acid-Catalyzed Prins Reaction Mechanism.

Base-Catalyzed Prins-Type Reaction

An alternative mechanism involves the use of a solid base catalyst, such as cesium dihydrogen phosphate-modified HZSM-5, often in conjunction with supercritical CO2.[4][8] This pathway proceeds through a different set of intermediates:

-

Generation of a Carbanion: The basic sites on the catalyst abstract an alpha-proton from isobutylene, generating a resonance-stabilized carbanion.[4][8]

-

Activation of Formaldehyde: Supercritical CO2, acting as a weak Lewis acid, activates the formaldehyde molecule, making it more susceptible to nucleophilic attack.[4][8]

-

Nucleophilic Addition: The isobutylene carbanion attacks the activated formaldehyde, forming an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated to yield 3-methyl-3-buten-1-ol.

Caption: Base-Catalyzed Prins-Type Reaction Mechanism.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis methods for 3-methyl-3-buten-1-ol.

Table 1: Two-Step Synthesis via Carboxylate Intermediate [5][9]

| Carboxylic Acid | Reaction Temperature (°C) | Reaction Pressure (MPa) | Reaction Time (h) | Intermediate Yield (%) | Hydrolysis Yield (%) | Overall Yield (%) |

| Formic Acid | - | - | - | - | 98.1 | 93.0 |

| Acetic Acid | 120 | 1.2 | 8 | 90.7 | 96.4 | 87.4 |

| Propionic Acid | - | - | - | - | 90.7 | 84.4 |

Table 2: Prins Reaction Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Isobutylene:Formaldehyde Molar Ratio | Yield (%) | Reference |

| Phosphate and its derivatives | tert-Butanol (B103910) | 170-200 | - | 5.6 | 65-87 | [9] |

| HZSM-5 (Si/Al = 40) | Supercritical CO2 | - | - | - | - | [4] |

| Disodium hydrogen phosphate, Monosodium phosphate | Toluene | 250 | 24.3 | - | - | [10] |

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acetate (B1210297) Intermediate[5][9]

Step 1: Condensation and Esterification

-

Charge a 5L high-pressure stirred tank reactor with 840g of acetic acid, 210g of paraformaldehyde, and 1960g of isobutylene.

-

Heat the reactor to 120°C and maintain the pressure at 1.2 MPa.

-

Allow the reaction to proceed for 8 hours.

-

After the reaction, cool the reactor and collect the reaction solution.

-

Purify the crude product by reduced pressure distillation to obtain 3-methyl-3-buten-1-ol acetate.

Step 2: Hydrolysis

-

Add the purified 3-methyl-3-buten-1-ol acetate to a 5L stirred tank reactor.

-

Add a 40 wt% aqueous solution of sodium hydroxide.

-

Heat the mixture to 60°C and stir for 0.5 hours.

-

After the reaction, allow the mixture to stand and separate into two phases.

-

The organic phase contains the desired product, 3-methyl-3-buten-1-ol.

Caption: Workflow for the Two-Step Synthesis.

Protocol 2: Acid-Catalyzed Prins Reaction with Solid Acid Catalyst[2]

-

Catalyst Preparation: Modify HZSM-5 (Si/Al = 50) catalyst by impregnation with Cesium Dihydrogen Phosphate (CsH2PO4).

-

Reactor Setup: Charge a high-pressure autoclave reactor equipped with a stirrer with the prepared catalyst, paraformaldehyde, and tert-butanol as a solvent.

-

Reaction Execution: Introduce isobutylene into the reactor. If using supercritical CO2, pressurize the reactor with CO2.

-

Heat the reactor to the desired temperature and pressure and stir for the specified reaction time.

-

Product Isolation: After the reaction is complete, cool the reactor and carefully release the pressure.

-

Collect the liquid product.

-

Purification: Purify the crude product by fractional distillation to isolate 3-methyl-3-buten-1-ol.

Conclusion

The synthesis of 3-methyl-3-buten-1-ol is a well-established industrial process, primarily relying on the Prins reaction of isobutylene and formaldehyde. This guide has detailed the predominant acid-catalyzed and emerging base-catalyzed reaction mechanisms. The provided quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field, enabling a deeper understanding and practical application of these synthetic methods. The choice of a specific synthetic route will depend on factors such as desired yield, available equipment, and economic considerations. Further research into novel catalytic systems continues to refine the efficiency and sustainability of 3-methyl-3-buten-1-ol production.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Isoprenol - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Formaldehyde–isobutene Prins condensation over MFI-type zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. "Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordinatio" by HANG YUAN, GUI-PING CAO et al. [journals.tubitak.gov.tr]

- 9. CN103224444A - Method for synthesizing 3-methyl-3-butene-1-ol by two-step method - Google Patents [patents.google.com]

- 10. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Methyl-3-buten-1-ol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-3-buten-1-ol (Isoprenol), a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow of the spectroscopic analysis process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methyl-3-buten-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 3-Methyl-3-buten-1-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.88 | s | 1H | =CH₂ (a) |

| 4.71 | s | 1H | =CH₂ (b) |

| 3.70 | t, J = 6.6 Hz | 2H | -CH₂OH |

| 2.27 | t, J = 6.6 Hz | 2H | =C-CH₂- |

| 1.75 | s | 3H | -CH₃ |

| 1.65 | br s | 1H | -OH |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data of 3-Methyl-3-buten-1-ol

| Chemical Shift (δ) ppm | Carbon Atom |

| 144.9 | C= |

| 112.4 | =CH₂ |

| 60.9 | -CH₂OH |

| 41.8 | =C-CH₂- |

| 22.5 | -CH₃ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 3-Methyl-3-buten-1-ol

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3330 | Strong, Broad | O-H stretch (alcohol) |

| 3075 | Medium | =C-H stretch (alkene) |

| 2925 | Strong | C-H stretch (alkane) |

| 1648 | Medium | C=C stretch (alkene) |

| 1045 | Strong | C-O stretch (primary alcohol) |

| 888 | Strong | =CH₂ bend (out-of-plane) |

Sample form: Neat liquid.

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 3-Methyl-3-buten-1-ol

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 86 | 5 | [M]⁺ (Molecular Ion) |

| 71 | 45 | [M - CH₃]⁺ |

| 68 | 100 | [M - H₂O]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 43 | 85 | [C₃H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

| 31 | 70 | [CH₂OH]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of 3-Methyl-3-buten-1-ol (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.5 mL) within a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for protons.

-

¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like 3-Methyl-3-buten-1-ol, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument typically scans over the mid-infrared range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for volatile, small molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other sensitive detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 3-Methyl-3-buten-1-ol.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methyl-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-Methyl-3-buten-1-ol (isoprenol), an important C5 alcohol in organic synthesis and biotechnology. This document details the physicochemical characteristics, reactivity profile, and key experimental protocols for the synthesis and modification of this versatile molecule. Furthermore, its role in the engineered Isopentenol Utilization Pathway (IUP) for the biosynthesis of isoprenoids is elucidated, highlighting its significance in metabolic engineering and drug development.

Chemical and Physical Properties

3-Methyl-3-buten-1-ol is a clear, colorless to light yellow liquid with a characteristic alcoholic odor. It is a flammable primary homoallylic alcohol, meaning the double bond is located between the third and fourth carbon atoms relative to the hydroxyl group.[1] This structural feature dictates its unique reactivity.

Table 1: Physicochemical Properties of 3-Methyl-3-buten-1-ol

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O | [1] |

| Molecular Weight | 86.13 g/mol | [1] |

| CAS Number | 763-32-6 | [1] |

| Appearance | Clear colorless to light yellow liquid | |

| Boiling Point | 130-132 °C (at 760 mmHg) | |

| Melting Point | -20 °C | |

| Density | 0.853 g/mL at 25 °C | |

| Solubility in Water | 170 g/L at 20 °C | |

| Refractive Index (n20/D) | 1.433 | |

| Flash Point | 42 °C (107.6 °F) | |

| Vapor Pressure | 4.15 mmHg at 20 °C |

Chemical Reactivity

The reactivity of 3-Methyl-3-buten-1-ol is governed by the presence of two key functional groups: the primary hydroxyl group and the terminal double bond. This allows for a wide range of chemical transformations.

Reactions of the Hydroxyl Group

2.1.1. Oxidation:

As a primary alcohol, 3-Methyl-3-buten-1-ol can be oxidized to the corresponding aldehyde, 3-methyl-3-butenal, or further to the carboxylic acid, 3-methyl-3-butenoic acid, depending on the oxidizing agent used. Milder reagents like Pyridinium Chlorochromate (PCC) are selective for the aldehyde synthesis.[2]

2.1.2. Esterification:

3-Methyl-3-buten-1-ol readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method.[3][4] More reactive acylating agents like acetic anhydride (B1165640) can also be employed.

Reactions of the Double Bond

The terminal, disubstituted double bond in 3-Methyl-3-buten-1-ol is accessible to various electrophilic addition reactions.[5]

2.2.1. Isomerization:

The terminal double bond of 3-methyl-3-buten-1-ol can be isomerized to the more thermodynamically stable internal position to form its isomer, 3-methyl-2-buten-1-ol (B147165) (prenol). This is a crucial industrial process, often catalyzed by palladium catalysts.

2.2.2. Prins Reaction:

The synthesis of 3-Methyl-3-buten-1-ol itself is often achieved via the Prins reaction, which involves the acid-catalyzed condensation of isobutylene (B52900) with formaldehyde.[6][7][8]

Pyrolysis

Under high-temperature pyrolysis conditions, 3-Methyl-3-buten-1-ol primarily undergoes a unimolecular retro-ene reaction to yield isobutene and formaldehyde.

Experimental Protocols

Synthesis of 3-Methyl-3-buten-1-ol via Prins Reaction

This protocol describes the synthesis using a solid acid catalyst in a high-pressure reactor.[6]

-

Materials: Paraformaldehyde, isobutylene, tert-butanol (B103910) (solvent), HZSM-5 catalyst.

-

Equipment: High-pressure autoclave reactor with stirrer, gas inlet/outlet, temperature and pressure controls.

-

Procedure:

-

The HZSM-5 catalyst is charged into the autoclave reactor.

-

Paraformaldehyde and tert-butanol are added to the reactor.

-

The reactor is sealed and purged with an inert gas.

-

Isobutylene is introduced into the reactor to the desired pressure.

-

The mixture is heated to the reaction temperature (e.g., 150-200 °C) and stirred for a set time (e.g., 4-8 hours).

-

After the reaction, the reactor is cooled, and the pressure is carefully released.

-

The liquid product is collected.

-

-

Work-up and Purification:

-

The crude product is filtered to remove the catalyst.

-

The filtrate is subjected to fractional distillation to isolate pure 3-Methyl-3-buten-1-ol.

-

Oxidation to 3-Methyl-3-butenal using Pyridinium Chlorochromate (PCC)

This protocol outlines the selective oxidation of the primary alcohol to an aldehyde.[2]

-

Materials: 3-Methyl-3-buten-1-ol, Pyridinium Chlorochromate (PCC), anhydrous dichloromethane (B109758) (DCM), Celite or silica (B1680970) gel.

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus.

-

Procedure:

-

A suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM is prepared in a round-bottom flask.

-

A solution of 3-Methyl-3-buten-1-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC or GC.

-

-

Work-up and Purification:

-

The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude 3-methyl-3-butenal.

-

Further purification can be achieved by distillation or column chromatography.[9]

-

Fischer Esterification with Acetic Acid

This protocol describes the synthesis of 3-methyl-3-butenyl acetate.[3][4]

-

Materials: 3-Methyl-3-buten-1-ol, glacial acetic acid, concentrated sulfuric acid (catalyst), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Equipment: Round-bottom flask, reflux condenser, heating mantle, separatory funnel.

-

Procedure:

-

In a round-bottom flask, combine 3-Methyl-3-buten-1-ol (1.0 equivalent) and an excess of glacial acetic acid (e.g., 2.0 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

The mixture is heated to reflux for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and diluted with diethyl ether.

-

The solution is transferred to a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the ester.

-

Purification can be performed by distillation.[9]

-

Role in Signaling Pathways and Biotechnology

While not directly involved in native signaling pathways in higher organisms, 3-Methyl-3-buten-1-ol is a key substrate in the engineered Isopentenol Utilization Pathway (IUP) . This synthetic metabolic pathway is of significant interest in biotechnology for the production of isoprenoids, a vast class of natural products with diverse applications, including pharmaceuticals, biofuels, and fragrances.[10]

The IUP provides an alternative route to the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), bypassing the native mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. In this pathway, 3-Methyl-3-buten-1-ol (isoprenol) is converted to IPP through a two-step enzymatic phosphorylation.[11]

Caption: The Isopentenol Utilization Pathway (IUP) for isoprenoid biosynthesis.

Experimental Workflow for Isoprenoid Production via IUP

Caption: Experimental workflow for isoprenoid production using the IUP.

Conclusion

3-Methyl-3-buten-1-ol is a versatile chemical building block with well-defined physical and chemical properties. Its dual functionality, arising from the hydroxyl group and the terminal double bond, allows for a broad spectrum of chemical transformations, making it a valuable intermediate in organic synthesis. Furthermore, its recent application in the engineered Isopentenol Utilization Pathway underscores its growing importance in the field of biotechnology for the sustainable production of valuable isoprenoids. This guide provides a foundational resource for researchers and professionals working with this important C5 alcohol.

References

- 1. 3-Methyl-3-buten-1-ol | C5H10O | CID 12988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordinatio" by HANG YUAN, GUI-PING CAO et al. [journals.tubitak.gov.tr]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Prins Reaction [organic-chemistry.org]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

- 10. Isopentenol Utilization Pathway for the Production of Linalool in Escherichia coli Using an Improved Bacterial Linalool/Nerolidol Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two-step pathway for isoprenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3-Methyl-3-buten-1-ol: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-3-buten-1-ol, an important organic intermediate with applications in the synthesis of pharmaceuticals, fragrances, and agrochemicals. The document details the initial discovery and synthetic methodologies, explores its diverse natural sources, and presents a generalized, detailed experimental protocol for its isolation and identification from natural matrices. Quantitative data from existing literature is summarized, and a logical workflow for its analysis is visualized.

Discovery and Synthesis

The discovery of 3-Methyl-3-buten-1-ol is intrinsically linked to its chemical synthesis. While it exists in nature, its initial characterization and availability for broader research and industrial use were enabled through synthetic organic chemistry. Two primary synthetic routes have been established:

1.1. Prins Reaction: A significant method for the synthesis of 3-Methyl-3-buten-1-ol is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. In this case, isobutylene (B52900) and formaldehyde (B43269) are reacted in the presence of a catalyst.[1][2][3] A notable early disclosure of this method is found in a U.S. Patent from 1977, which describes the reaction using a phosphate (B84403) catalyst.[1][3] Variations of this method have been developed to improve yield and reaction conditions, such as using supercritical CO2 in conjunction with a solid acid catalyst.[2]

1.2. Grignard Reaction: An alternative synthetic pathway involves the use of a Grignard reagent.[4] This method comprises the reaction of a methallyl halide with magnesium to form the corresponding Grignard reagent, which then undergoes an addition reaction with formaldehyde or paraformaldehyde to yield 3-Methyl-3-buten-1-ol.[4]

Natural Sources of 3-Methyl-3-buten-1-ol

3-Methyl-3-buten-1-ol is a volatile aliphatic alcohol that has been identified in a wide array of natural sources, spanning the plant and animal kingdoms, as well as in fermented products.[5] Its presence contributes to the characteristic aroma and flavor profiles of many substances.

| Natural Source Category | Specific Examples | Reported Abundance/Significance |

| Plants & Fruits | Ferula assa-foetida (Asafoetida) | Component of essential oil |

| Basil (Ocimum basilicum) | Present in leaf extracts | |

| Thyme (Thymus vulgaris) | Present in leaf extracts[5] | |

| Immature Mangaba fruit (Hancornia speciosa) | Identified in fruit volatiles[5] | |

| Morinda royoc fruit | The most abundant branched unsaturated alcohol in both ripe and over-ripe stages[6] | |

| Fermented fruits and vegetables | Commonly detected alcohol post-fermentation[7] | |

| Tomato (Solanum lycopersicum) | Identified as a volatile compound, with levels varying by ripening stage[8] | |

| Insects | Ips cembrae (Larch bark beetle) | Reported as a metabolite[9] |

| Polygraphus rufipennis (Four-eyed spruce bark beetle) | Identified as a potential aggregation pheromone | |

| Fermented Products | Wine | Naturally occurring flavoring agent[10] |

| Beer | Identified as a volatile compound[11] | |

| Cooked Foods | Roasted Chicken | Naturally occurring flavoring agent |

| Microorganisms | Engineered E. coli | Produced via a novel MVA-mediated pathway[12] |

Experimental Protocols: Isolation and Identification from Natural Sources

The isolation and identification of the volatile compound 3-Methyl-3-buten-1-ol from complex natural matrices typically involves a combination of extraction, separation, and detection techniques. The following is a generalized protocol based on commonly employed methodologies such as Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. General Workflow

3.2. Detailed Methodology

3.2.1. Sample Preparation:

-

Solid Samples (e.g., plant material, fruit pulp): A known weight of the homogenized sample is placed in a sealed headspace vial. For quantitative analysis, a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added.

-

Liquid Samples (e.g., wine, fruit juice): A known volume of the liquid sample is placed in a sealed headspace vial. Salting out (addition of NaCl) may be employed to increase the volatility of the target analyte. An internal standard is added for quantification.

3.2.2. Headspace Solid-Phase Microextraction (HS-SPME):

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample in the sealed vial.

-

The vial is typically incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) with or without agitation to allow for the adsorption of volatile compounds onto the fiber.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed and transferred to the GC column.

-

Gas Chromatography: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polarity column like DB-5ms or DB-WAX). A typical temperature program would involve an initial hold at a low temperature (e.g., 40 °C), followed by a gradual ramp to a higher temperature (e.g., 250 °C).

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact ionization), and the resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each compound.

3.2.4. Compound Identification and Quantification:

-

Identification: The identification of 3-Methyl-3-buten-1-ol is achieved by comparing its retention time and mass spectrum with those of an authentic standard analyzed under the same conditions. The mass spectrum can also be compared with entries in a spectral library (e.g., NIST, Wiley).

-

Quantification: The concentration of 3-Methyl-3-buten-1-ol in the original sample is determined by comparing the peak area of the analyte to that of the internal standard and constructing a calibration curve with known concentrations of the standard.

Signaling Pathways and Logical Relationships

The role of 3-Methyl-3-buten-1-ol in biological systems, particularly as a potential insect pheromone, implies its involvement in chemical signaling pathways. The following diagram illustrates the logical relationship in a simplified insect chemical communication pathway involving a pheromone.

Conclusion

3-Methyl-3-buten-1-ol is a versatile molecule with a significant presence in both synthetic chemistry and the natural world. Its discovery through chemical synthesis has paved the way for its use in various industries. The identification of this compound in a wide range of natural sources highlights its role in flavor, fragrance, and chemical ecology. The provided generalized experimental protocol offers a robust framework for the isolation and identification of 3-Methyl-3-buten-1-ol from natural matrices, enabling further research into its distribution, biosynthesis, and biological functions. The continued exploration of this compound is likely to reveal new applications and a deeper understanding of its role in the natural world.

References

- 1. CN103224444A - Method for synthesizing 3-methyl-3-butene-1-ol by two-step method - Google Patents [patents.google.com]

- 2. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol - Google Patents [patents.google.com]

- 5. 3-METHYL-3-BUTEN-1-OL | 763-32-6 [chemicalbook.com]

- 6. Volatile compounds of Morinda royoc L. fruit at two ripening stages [redalyc.org]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. 3-Methyl-3-buten-1-ol | C5H10O | CID 12988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chemical Composition of Alcoholic Beverages, Additives and Contaminants - Alcohol Drinking - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis of 3-Methyl-3-buten-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-buten-1-ol, commonly known as isoprenol, is a five-carbon alcohol with significant potential as a biofuel and a platform chemical for the synthesis of pharmaceuticals, fragrances, and specialty polymers. The microbial biosynthesis of isoprenol offers a sustainable alternative to traditional chemical synthesis routes. This technical guide provides a comprehensive overview of the core biosynthetic pathways for 3-methyl-3-buten-1-ol production in engineered microorganisms. It details the enzymatic steps, metabolic engineering strategies, quantitative production data, and explicit experimental protocols to facilitate further research and development in this field.

Introduction

Isoprenoids represent the largest and most diverse class of natural products, all derived from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] 3-Methyl-3-buten-1-ol (isoprenol) is the alcohol derivative of IPP and a valuable chemical intermediate.[2] The production of isoprenol through microbial fermentation has gained significant attention as it provides a renewable and environmentally friendly manufacturing process.[3] Escherichia coli and Saccharomyces cerevisiae are the most common host organisms for recombinant isoprenol production due to their well-characterized genetics and metabolic networks.[2][4] This guide explores the primary metabolic routes for isoprenol biosynthesis, including engineered native pathways and novel synthetic pathways.

Core Biosynthetic Pathways

The biosynthesis of 3-methyl-3-buten-1-ol in engineered microbes is primarily achieved through the enzymatic dephosphorylation of isopentenyl diphosphate (IPP). IPP itself is synthesized via two major natural pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. Furthermore, several innovative, synthetic pathways have been developed to enhance isoprenol production by bypassing native metabolic bottlenecks.

Mevalonate (MVA) Pathway Coupled with Phosphatase Activity

The MVA pathway, typically found in eukaryotes and archaea, converts acetyl-CoA to IPP through a series of enzymatic reactions.[5] When engineered into E. coli, this pathway can be a highly effective route for IPP production.[4] The final step to produce isoprenol is the dephosphorylation of IPP, which can be catalyzed by promiscuous native phosphatases, such as NudB and AphA in E. coli.[6][7]

Methylerythritol 4-Phosphate (MEP) Pathway Coupled with Phosphatase Activity

The MEP pathway is the native route for IPP and DMAPP biosynthesis in most bacteria, including E. coli.[1] This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate.[1] Overexpression of key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) and IspG, can lead to increased IPP pools, which can then be converted to isoprenol by endogenous phosphatases.[8]

IPP-Bypass Mevalonate (MVA) Pathway

To circumvent the toxicity associated with high levels of IPP and reduce the energetic burden of the MVA pathway, an "IPP-bypass" pathway was engineered.[6][9] This pathway utilizes the promiscuous activity of phosphomevalonate decarboxylase (PMD) to directly convert mevalonate monophosphate (MVAP) to isopentenyl monophosphate (IP), which is then dephosphorylated to isoprenol.[6] This bypass avoids the formation of IPP, thereby mitigating its toxic effects on the host cell.[10]

Isopentenol (B1216264) Utilization Pathway (IUP)

The Isopentenol Utilization Pathway (IUP) is a synthetic, two-step pathway that is decoupled from central carbon metabolism.[7] It utilizes exogenously supplied isoprenol or its isomer, prenol, to produce IPP or DMAPP, respectively.[7] This pathway relies on a promiscuous kinase for the initial phosphorylation, followed by a second phosphorylation by an isopentenyl phosphate (B84403) kinase (IPK).[7]

Quantitative Data

The following tables summarize key quantitative data from various studies on 3-methyl-3-buten-1-ol biosynthesis.

Table 1: Production Titers of 3-Methyl-3-buten-1-ol in Engineered E. coli

| Pathway | Strain | Fermentation Mode | Carbon Source | Titer (g/L) | Yield (g/g glucose) | Reference |

| MVA + NudB | KG1 | Batch | Glucose | 2.23 | ~0.11 | [4] |

| IPP-Bypass MVA | Optimized Strain | Batch | Glucose (minimal medium) | 3.7 | 0.14 | [11] |

| IPP-Bypass MVA | Optimized Strain | Fed-batch | Glucose (minimal medium) | 10.8 | 0.105 | [11] |

| IPP-Bypass MVA + CRISPRi | Optimized Strain | Fed-batch | Glucose (minimal medium) | 12.4 | - | [10] |

| MEP + NudF/YhfR | W3110 derivative | Batch | Glucose | 0.0619 | - | [8] |

Table 2: Kinetic Parameters of Key Enzymes in Isoprenol Biosynthesis Pathways

| Enzyme | Pathway | Substrate | Km (μM) | kcat (s-1) | Source Organism | Reference |

| Choline Kinase (ScCK) | IUP | Isoprenol | 4539 | 14.7 | Saccharomyces cerevisiae | [7] |

| Choline Kinase (ScCK) | IUP | Prenol | 1113 | 1.1 | Saccharomyces cerevisiae | [7] |

| Phosphomevalonate Decarboxylase (PMD) mutants | IPP-Bypass | MVAP | - | - | Saccharomyces cerevisiae | [9] |

Note: Comprehensive kinetic data for all enzymes in these pathways is not consistently available in the literature. The activity of evolved PMD in the IPP-bypass pathway has been shown to be a rate-limiting step, and directed evolution has been used to improve its performance.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 3-methyl-3-buten-1-ol biosynthesis.

Construction of Isoprenol-Producing E. coli Strains

A common strategy involves a two-plasmid system to express the necessary pathway genes in E. coli.

Protocol:

-

Gene Amplification: Amplify the coding sequences of the pathway enzymes (e.g., atoB, HMGS, HMGR, MK, PMK, PMD, nudB) from their respective genomic or plasmid DNA sources using PCR with primers containing appropriate restriction sites.

-

Plasmid Construction: Digest the amplified gene fragments and the expression vectors (e.g., pBbA5c for chloramphenicol resistance and pTrc99A for ampicillin resistance) with the corresponding restriction enzymes. Ligate the gene fragments into the digested vectors. For multi-gene operons, Gibson assembly or a similar method can be used.

-

Transformation: Transform the ligated plasmids into a suitable E. coli host strain (e.g., DH5α for cloning, DH1 or BL21(DE3) for production) via electroporation or heat shock.

-

Selection and Verification: Select for successful transformants on LB agar plates containing the appropriate antibiotics (e.g., chloramphenicol and ampicillin). Verify the correct plasmid construction by colony PCR, restriction digest analysis, and DNA sequencing.

Fed-Batch Fermentation for Isoprenol Production

High-titer production of isoprenol is often achieved using a fed-batch fermentation strategy.[10]

Protocol:

-

Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

-

Pre-culture: Inoculate the overnight culture into a larger volume (e.g., 50 mL) of defined medium (e.g., M9-MOPS) in a shake flask and grow at 37°C to an OD600 of ~0.6-0.8.

-

Bioreactor Inoculation: Inoculate a sterilized bioreactor containing defined medium with the pre-culture to a starting OD600 of ~0.1.

-

Batch Phase: Grow the culture at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (DO) levels (e.g., >20%).

-

Induction: When the OD600 reaches a desired level (e.g., 0.6-0.8), induce the expression of the pathway genes by adding an inducer (e.g., IPTG).

-

Fed-Batch Phase: After the initial carbon source is depleted (indicated by a sharp rise in DO), start a continuous or intermittent feed of a concentrated carbon source solution (e.g., glucose) to maintain a low substrate concentration and avoid overflow metabolism. The feed rate can be controlled to maintain a specific growth rate.[12]

-

Sampling and Analysis: Periodically take samples to monitor cell growth (OD600) and quantify isoprenol concentration using GC-MS.

Quantification of 3-Methyl-3-buten-1-ol by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the quantification of volatile compounds like isoprenol.

Protocol:

-

Sample Preparation:

-

Take a known volume of the culture broth (e.g., 1 mL).

-

Add an internal standard (e.g., 1-butanol (B46404) or another suitable alcohol not produced by the cells) to a known concentration.

-

Extract the alcohols from the aqueous phase using an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or dodecane). Vortex vigorously for 1-2 minutes.

-

Centrifuge to separate the phases.

-

Carefully transfer the organic phase to a new vial for analysis.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).[3]

-

Injection: 1 µL of the organic extract is injected.

-

Oven Temperature Program: An example program could be: initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 2 minutes.[3]

-

Carrier Gas: Helium.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-300.

-

-

Quantification:

-

Generate a standard curve by analyzing samples with known concentrations of isoprenol and the internal standard.

-

Quantify the isoprenol concentration in the experimental samples by comparing the peak area ratio of isoprenol to the internal standard against the standard curve.

-

NudB Phosphatase Activity Assay

The activity of phosphatases like NudB can be determined using a colorimetric assay with a non-native substrate like p-nitrophenyl phosphate (pNPP).

Protocol:

-

Enzyme Preparation: Prepare a crude cell lysate or purified NudB enzyme solution.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 10 mM), and pNPP (e.g., 5 mM).

-

Reaction Initiation: Start the reaction by adding the enzyme preparation to the reaction mixture and incubate at a specific temperature (e.g., 37°C).

-

Reaction Termination: Stop the reaction at different time points by adding a stop solution (e.g., 1 M Na2CO3). The stop solution also raises the pH, causing the product, p-nitrophenol, to turn yellow.

-

Quantification: Measure the absorbance of the yellow p-nitrophenol at 405 nm.

-

Calculation: Calculate the enzyme activity based on the rate of p-nitrophenol formation, using a standard curve of known p-nitrophenol concentrations. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute under the specified conditions.

Metabolic Engineering and Regulation

The production of 3-methyl-3-buten-1-ol can be significantly enhanced by rationally engineering the host's metabolism to direct more carbon flux towards the desired pathway and to alleviate metabolic burdens.

CRISPRi for Downregulation of Competing Pathways

CRISPR interference (CRISPRi) is a powerful tool for the sequence-specific downregulation of gene expression.[10] By targeting genes in competing pathways, more precursors can be funneled into the isoprenol biosynthesis pathway.

Key gene targets for downregulation in E. coli to improve isoprenol production include:

-

Genes involved in competing pathways for acetyl-CoA consumption.

-

Genes in the TCA cycle.

-

Genes related to fatty acid biosynthesis.

Host-Pathway Interactions and Metabolic Burden

The expression of heterologous pathways can impose a significant metabolic burden on the host cell, leading to reduced growth and productivity. This burden can arise from:

-

Drain of Precursors: The high flux through the synthetic pathway can deplete essential precursors like acetyl-CoA and ATP.

-

Toxicity of Intermediates: Accumulation of pathway intermediates, such as IPP, can be toxic to the cells.[13]

-

Protein Expression Burden: High-level expression of multiple heterologous enzymes can strain the cell's protein synthesis machinery.

Strategies to mitigate metabolic burden include optimizing the expression levels of pathway enzymes, using strong and inducible promoters, and balancing the flux between the synthetic pathway and native metabolic pathways.

Conclusion

The biosynthesis of 3-methyl-3-buten-1-ol is a rapidly advancing field with significant potential for the sustainable production of this valuable chemical. This guide has outlined the core biosynthetic pathways, provided key quantitative data, and detailed essential experimental protocols. The continued development of novel enzymes, optimization of metabolic pathways through synthetic biology tools like CRISPRi, and advanced fermentation strategies will be crucial for achieving economically viable industrial-scale production of isoprenol. The methodologies and data presented herein provide a solid foundation for researchers and developers to build upon in their efforts to engineer robust and efficient microbial cell factories for isoprenol synthesis.

References

- 1. Metabolic engineering for the microbial production of isoprenoids: Carotenoids and isoprenoid-based biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 6. Isopentenyl diphosphate (IPP)-bypass mevalonate pathways for isopentenol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic engineering of Escherichia coli for production of mixed isoprenoid alcohols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MEP pathway-mediated isopentenol production in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of the IPP-bypass mevalonate pathway and fed-batch fermentation for the production of isoprenol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli [frontiersin.org]

- 13. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00025J [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 3-Methyl-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Methyl-3-buten-1-ol (Isoprenol), a volatile aliphatic alcohol of interest in various scientific and industrial fields, including the study of gas-phase reactions and its use in the synthesis of novel compounds.[1][2] This document summarizes essential quantitative data, details experimental protocols for property determination, and presents a logical workflow for these experimental processes.

Core Physical Properties

3-Methyl-3-buten-1-ol is a colorless to light yellow liquid.[1][3] It is classified as a flammable liquid and can cause serious eye damage.[4][5]

Quantitative Data Summary

The physical properties of 3-Methyl-3-buten-1-ol have been reported across various chemical data sources. The following table summarizes these key quantitative data points for easy comparison.

| Property | Value | Source(s) |

| Molecular Formula | C5H10O | [4][6] |

| Molecular Weight | 86.13 g/mol | [4][7] |

| Boiling Point | 114.2 °C at 760 mmHg130.00 °C at 760.00 mm Hg130-132 °C132 °C | [3][4][1][8][9] |

| Melting Point | -20 °C36.29 °C | [9][3][8] |

| Density | 0.832 g/cm³0.853 g/mL at 25 °C | [3][1][8][9][10] |

| Refractive Index | n20/D 1.433 | [1][3][8][9] |

| Solubility in Water | 90 g/L170 g/L at 20 °C77.9 g/L at 20 °C | [11][4][3] |

| Vapor Pressure | 10.2 mmHg at 25°C4 hPa at 20℃ | [3][8][1] |

| Flash Point | 40.1 °C42 °C (closed cup)97 °F | [3][12][8] |

Experimental Protocols

The determination of the physical properties of a liquid compound like 3-Methyl-3-buten-1-ol requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for measuring key physical properties.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]

Apparatus:

-

Small test tube

-

Thermometer

-

Heating block or oil bath

-

Clamps and stand

-

Capillary tube (sealed at one end)

-

Stirring bar (optional)

Procedure:

-

Place approximately 0.5 mL of 3-Methyl-3-buten-1-ol into the small test tube.

-

If using a heating block with a stirrer, add a small magnetic stirring bar.[14]

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[14]

-

Insert the sealed-end capillary tube into the liquid with the open end down.[15]

-

Gently heat the apparatus.[16]

-

Observe for a continuous stream of bubbles emerging from the capillary tube.[14] This indicates that the liquid is boiling and its vapor is refluxing.[14]

-

The temperature at which a steady stream of bubbles emerges and the vapor condenses on the side of the test tube at the same level as the thermometer bulb is recorded as the boiling point.[14]

-

It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Volumetric and Gravimetric Method)

Density is the mass of a substance per unit volume.[17]

Apparatus:

-

Graduated cylinder or pycnometer (density bottle)

-

Analytical balance

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer (m1).[18]

-

Add a known volume of 3-Methyl-3-buten-1-ol to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[18][19]

-

Measure the combined mass of the graduated cylinder and the liquid (m2).[18]

-

The mass of the liquid (m) is calculated as m2 - m1.[18]

-

The density (ρ) is then calculated using the formula: ρ = m / V.[18]

-

For higher accuracy, a pycnometer is used. The pycnometer is filled with the liquid, and its mass is determined. The mass of the liquid is found by subtracting the mass of the empty pycnometer. The volume of the pycnometer is predetermined by calibrating with a liquid of known density, such as water.[18]

Determination of Refractive Index (Abbe Refractometer Method)

The refractive index is a dimensionless number that describes how fast light travels through the material.[20] It is a characteristic property of a substance.[20]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Using a dropper, place a few drops of 3-Methyl-3-buten-1-ol onto the surface of the measuring prism.

-

Close the prisms and allow the liquid to spread into a thin film.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature, typically 20°C.

-

While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is observed, adjust the chromatic dispersion compensator to eliminate it.

-

Read the refractive index value directly from the instrument's scale.

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of 3-Methyl-3-buten-1-ol.

References

- 1. 3-METHYL-3-BUTEN-1-OL | 763-32-6 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lookchem.com [lookchem.com]

- 4. 3-Methyl-3-buten-1-ol | C5H10O | CID 12988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3-Buten-1-ol, 3-methyl- [webbook.nist.gov]

- 7. scent.vn [scent.vn]

- 8. chembk.com [chembk.com]

- 9. 3-methyl-3-buten-1-ol [stenutz.eu]

- 10. 3-Methyl-3-buten-1-ol 97 763-32-6 [sigmaaldrich.com]

- 11. ISOPRENOL (3-METHYL-3-BUTEN-1-OL) BASF [ventos.com]

- 12. 3-メチル-3-ブテン-1-オール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 17. chm.uri.edu [chm.uri.edu]

- 18. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

An In-depth Technical Guide to Isoprenol (CAS: 763-32-6)

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of Isoprenol (3-methyl-3-buten-1-ol), a key hemiterpene alcohol with significant applications in the chemical and pharmaceutical industries. This document details its physicochemical characteristics, safety protocols, and common synthetic and analytical procedures.

Core Properties of Isoprenol

Isoprenol, identified by the CAS number 763-32-6, is a colorless liquid with a distinct alcoholic odor. It serves as a vital intermediate in the production of a wide array of commercially important chemicals.

Physicochemical Data

The fundamental physical and chemical properties of Isoprenol are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 763-32-6[1] |

| Molecular Formula | C₅H₁₀O[1][2] |

| Molecular Weight | 86.13 g/mol [1][3][4] |

| Density | 0.853 g/cm³ at 25 °C[1][3] |

| Boiling Point | 130-132 °C at 760 mmHg[1][3][5] |

| Refractive Index (n20/D) | 1.433[1][3] |

| Solubility in Water | 90 g/L at 20 °C[2] |

| Flash Point | 36-42 °C (closed cup)[1][3][5] |

Safety and Handling Information

Isoprenol is classified as a flammable liquid and can cause serious eye irritation. Proper safety precautions are essential when handling this chemical. The Globally Harmonized System (GHS) classifications and corresponding precautionary statements are outlined below.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Flammable Liquid (Category 3) | 🔥 | Warning [1] | H226: Flammable liquid and vapour[1][6][7] | P210, P233, P240, P241, P242, P243, P370+P378, P403+P235, P501[1][6][7][8] |

| Eye Irritation (Category 2) | ❗ | Warning [1] | H319: Causes serious eye irritation[1][9] | P264, P280, P305+P351+P338, P337+P313[1][7] |

Synthesis and Applications

Isoprenol is a versatile building block in organic synthesis, primarily produced through the Prins reaction of isobutene and formaldehyde (B43269).

Industrial Synthesis

The principal industrial route to Isoprenol involves the reaction of isobutene (2-methylpropene) with formaldehyde.[1][10] This reaction is a cornerstone of its large-scale production, which was estimated to be between 6,000 and 13,000 tons in 2001.[1] The process can be visualized as a two-step sequence involving an initial condensation followed by isomerization to produce its more common isomer, prenol.

Key Applications

Isoprenol is a crucial precursor for a variety of valuable chemicals:

-

Vitamins: It is an essential starting material in the industrial synthesis of Vitamin A and Vitamin E.[1]

-

Aroma Compounds: Its derivatives are used to produce citral, a key component in many fragrances.[1]

-

Agrochemicals: Isoprenol is utilized in the synthesis of certain pyrethroid pesticides.[1]

-

Polymers: It is a raw material for polycarboxylate ether (PCE) superplasticizers, which are used as concrete admixtures.

Experimental Protocols

Accurate analysis of Isoprenol is critical for quality control and research. The following sections detail standard experimental procedures for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like Isoprenol in a mixture.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or isopropanol.

-

-

Instrumentation:

-

Capillary Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or an equivalent non-polar column is recommended.

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Detector Temperature: 280 °C.

-

References

- 1. benchchem.com [benchchem.com]

- 2. 3-METHYL-3-BUTEN-1-OL(763-32-6) 1H NMR [m.chemicalbook.com]

- 3. WO2020049111A1 - Process for producing isoprenol - Google Patents [patents.google.com]

- 4. RU2280022C1 - Process of producing isoprene from isobutene and formaldehyde - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isoprene synthesis from formaldehyde and isobutene over Keggin-type heteropolyacids supported on silica - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Solved PROBLEM 17-54 The H NMR spectrum shown is that of | Chegg.com [chegg.com]

3-Methyl-3-buten-1-ol structural isomers

An in-depth technical guide on the structural isomers of 3-methyl-3-buten-1-ol, a key building block in organic synthesis, is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its isomer classes, supported by quantitative data, experimental protocols, and logical diagrams to facilitate understanding and application.

Introduction to Isomerism of C₅H₁₀O

3-Methyl-3-buten-1-ol, also known as isoprenol, is an organic compound with the molecular formula C₅H₁₀O. This formula corresponds to a degree of unsaturation of one, indicating the presence of either a double bond or a ring structure within its isomers. The structural diversity of C₅H₁₀O is vast, encompassing a wide range of functional groups and carbon skeletons. These isomers can be broadly categorized into acyclic and cyclic structures, including unsaturated alcohols, saturated aldehydes and ketones, cyclic ethers, and cyclic alcohols. Each isomer possesses unique physical, chemical, and spectroscopic properties, influencing its reactivity and potential applications in fields such as fragrance development, polymer chemistry, and pharmaceutical synthesis. A logical classification of these isomers is essential for systematic study and selection for specific synthetic targets.

Logical Classification of C₅H₁₀O Isomers

The structural isomers of C₅H₁₀O can be systematically categorized based on their functional group and carbon framework. This classification provides a clear overview of the molecular diversity stemming from a single chemical formula.

Thermodynamic stability of 3-Methyl-3-buten-1-ol

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methyl-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 3-Methyl-3-buten-1-ol, also known as isoprenol. A critical building block in the synthesis of various fine chemicals, including fragrances, pyrethroids, and vitamins A and E, a thorough understanding of its stability is paramount for process optimization, safety, and impurity control in drug development and other chemical industries.[1][2] This document consolidates key thermodynamic data, details reaction pathways, provides experimental protocols for stability assessment, and outlines computational approaches for predicting thermodynamic properties.

Introduction

3-Methyl-3-buten-1-ol is a primary homoallylic alcohol featuring a terminal double bond.[3] Its thermodynamic stability is primarily dictated by two key chemical transformations: isomerization to its more stable isomer, 3-methyl-2-buten-1-ol (B147165) (prenol), and thermal decomposition. The isomerization involves the migration of the double bond from a terminal to an internal position, a process of significant industrial relevance.[4][5] Thermal decomposition, particularly at elevated temperatures, leads to the fragmentation of the molecule. This guide will delve into the quantitative aspects of these phenomena.

Thermodynamic Data

A compilation of the available thermodynamic data for 3-Methyl-3-buten-1-ol is presented below. It is important to note that while some experimental data is available, other values are derived from computational estimations, such as the Joback method.

Table 1: Thermodynamic Properties of 3-Methyl-3-buten-1-ol

| Property | Value | Units | Source / Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -66.31 | kJ/mol | Cheméo (Joback Method)[6] |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -183.12 | kJ/mol | Cheméo (Joback Method)[6] |

| Enthalpy of Vaporization (ΔvapH) | 55.6 | kJ/mol | NIST WebBook (at 353 K)[5] |

| Enthalpy of Fusion (ΔfusH°) | 10.20 | kJ/mol | Cheméo (Joback Method)[6] |

Table 2: Thermodynamics of Isomerization to Prenol at 298.15 K (Calculated)

| Property | 3-Methyl-3-buten-1-ol (Isoprenol) | 3-methyl-2-buten-1-ol (Prenol) | Δ of Isomerization | Units | Source / Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -66.31 | -76.34 | -10.03 | kJ/mol | Cheméo (Joback Method) |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -183.12 | -194.25 | -11.13 | kJ/mol | Cheméo (Joback Method) |

Note: The Δ of Isomerization is calculated as (Property of Prenol - Property of 3-Methyl-3-buten-1-ol). The negative values indicate that the isomerization to prenol is thermodynamically favorable.

Table 3: Activation Parameters for the Thermal Decomposition of 3-Methyl-3-buten-1-ol

| Temperature (K) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) | Source |

| 513.15 | 144.93 | -44.44 | 167.73 | Quijano et al.[3] |

| 525.15 | 144.83 | -44.63 | 168.27 | Quijano et al.[3] |

| 537.15 | 144.73 | -44.82 | 168.80 | Quijano et al.[3] |

| 550.15 | 144.62 | -45.03 | 169.38 | Quijano et al.[3] |

| 563.15 | 144.51 | -45.24 | 169.98 | Quijano et al.[3] |

Reaction Pathways and Mechanisms

The thermodynamic stability of 3-Methyl-3-buten-1-ol is chiefly influenced by its isomerization to prenol and its thermal decomposition.

Isomerization to 3-methyl-2-buten-1-ol (Prenol)

3-Methyl-3-buten-1-ol (isoprenol) can undergo a thermodynamically favorable isomerization to form the more stable internal alkene, 3-methyl-2-buten-1-ol (prenol).[5] This reaction is typically catalyzed by transition metals, such as palladium.[7]

Thermal Decomposition